Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
Description
Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is a synthetic organic compound characterized by a pentanoate ester backbone, a ketone group at the 5-position, and a 5-bromo-substituted thiophene ring at the terminal carbonyl. Its molecular formula is C₁₀H₁₁BrO₃S, with a molecular weight of 307.21 g/mol. The bromine atom on the thiophene ring enhances electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions and pharmaceutical synthesis . This compound’s structural features, such as the electron-withdrawing bromine and the ester group, influence its solubility, stability, and applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVQHQNAWDCVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate typically involves the bromination of thiophene followed by esterification. One common method involves the use of bromine and a suitable catalyst to introduce the bromine atom at the 5-position of the thiophene ring. The resulting bromothiophene is then reacted with methyl 5-oxopentanoate under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols
Scientific Research Applications
Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Thiophene-Based Analogs
- Methyl 5-oxo-5-(2-thienyl)pentanoate (CAS: 847416-99-3): Structure: Lacks bromine substitution on the thiophene ring. Molecular Weight: 226.28 g/mol. Applications: Used as a precursor in heterocyclic chemistry. The absence of bromine reduces its reactivity in Suzuki-Miyaura couplings compared to the brominated analog .
Halogenated Benzamide Derivatives
- tert-Butyl 5-({[4-[(5-chloro-2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (6b): Structure: Features a chloro-substituted benzamide and tert-butyl protecting groups. Synthesis Yield: 44% via silica gel chromatography . Applications: Explored in peptide mimetics and protease inhibition studies.
Aromatic Heterocyclic Derivatives
- Methyl 5-(9-hexyl-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (7): Structure: Contains carbazole and quinoline moieties. Synthesis Yield: 59% (similar derivatives) . Applications: Used in organic electronics due to extended π-conjugation .
Amino Acid-Functionalized Analogs
- Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate (CAS: 192314-71-9): Structure: Boc-protected amino groups enhance stability. Molecular Weight: 344.4 g/mol . Applications: Intermediate in peptide synthesis and enzyme inhibitor design .
Caspase Inhibitor Derivatives
- z-VAD-fmk: Structure: Contains a 5-oxopentanoate backbone with fluorinated and peptidomimetic substituents. Applications: Potent apoptosis inhibitor; highlights the versatility of 5-oxopentanoate scaffolds in medicinal chemistry .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Molecular Formula
- Chemical Formula : C12H12BrO3S
- Molecular Weight : 303.19 g/mol
Structural Characteristics
The compound features a bromothiophene moiety, which is known for its role in enhancing the biological activity of organic molecules. The presence of the oxopentanoate group contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study: HeLa Cell Line
- Treatment Duration : 24 hours
- Concentration : 100 µg/mL
- Results : Induction of apoptosis was confirmed via flow cytometry, showing an increase in Annexin V positive cells by approximately 30%.
The proposed mechanism involves the compound's ability to interact with specific enzymes or receptors within the target cells. It may inhibit key metabolic pathways, leading to reduced cell viability in microbial and cancer cells.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, impacting signal transduction pathways critical for cell survival.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary toxicity studies indicate that at lower concentrations, this compound exhibits low toxicity in mammalian cell lines.
| Toxicity Parameter | Result |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Cytotoxicity (IC50) | >500 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
